![molecular formula C7H3BrF4O2 B2603660 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol CAS No. 1807165-87-2](/img/structure/B2603660.png)
2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol
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Overview
Description
“2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1807165-87-2 . It has a molecular weight of 275 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is 1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is a liquid at room temperature . It has a molecular weight of 275 .Scientific Research Applications
Pharmaceutical Applications
2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol: is a versatile compound used as a building block in pharmaceutical drug development. Its unique structure allows for the synthesis of complex molecules that can serve as potential therapeutic agents. The presence of bromine and fluorine atoms makes it particularly useful in creating compounds with high biological activity, which are often explored for their medicinal properties .
Organic Synthesis
In organic synthesis, this compound is employed in various coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic frameworks. Its reactivity with boron reagents is crucial for creating new molecules that can be further functionalized for a wide range of synthetic applications .
Material Science
The compound’s application extends to material science, where it can be used to modify surface properties of materials or as an intermediate in the synthesis of polymers with specific characteristics. Its ability to introduce fluorinated groups is particularly valuable in creating materials with enhanced stability and unique physical properties .
Analytical Chemistry
In analytical chemistry, 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature helps in the accurate identification and quantification of similar compounds in complex mixtures .
Environmental Studies
This compound is also relevant in environmental chemistry, where it can be used to study the behavior of fluorinated organic compounds in the environment. Its stability and persistence make it a suitable candidate for long-term environmental impact studies .
Biochemistry Research
In biochemistry, the compound finds use in probing the structure-activity relationships of biomolecules. It can act as a synthetic analog or inhibitor in enzymatic studies, helping to elucidate the biochemical pathways and interactions within living organisms .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . It has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEPDRJGRUMDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol |
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